![molecular formula C14H21BrN2O B7559601 2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7559601.png)
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide, also known as Brorphine, is a research chemical that belongs to the class of opioids. It is a synthetic compound that has gained popularity among the scientific community for its potential use in pain management and addiction treatment. Brorphine is a derivative of the opioid agonist, buprenorphine, and has a similar chemical structure. In
作用機序
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide acts as an agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has partial agonist activity at the kappa-opioid receptor, which is involved in the regulation of mood and behavior. This compound's binding to these receptors leads to the activation of the G-protein signaling pathway, resulting in the inhibition of neurotransmitter release and the reduction of pain perception.
Biochemical and Physiological Effects
This compound has been found to produce analgesia, sedation, and respiratory depression in animal studies. It has also been shown to have a longer duration of action compared to other opioids, making it a potential candidate for sustained pain relief. This compound has been found to have a lower risk of abuse and dependence compared to other opioids, making it a promising candidate for addiction treatment.
実験室実験の利点と制限
One advantage of using 2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide in lab experiments is its high affinity for the mu-opioid receptor, which allows for precise targeting of this receptor. Another advantage is its lower risk of abuse and dependence compared to other opioids, making it a safer alternative for researchers. However, one limitation is the lack of clinical data on this compound, which makes it difficult to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide. One direction is to further investigate its potential use in pain management and addiction treatment. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy. Additionally, future research could focus on developing new derivatives of this compound with improved properties, such as increased potency or longer duration of action.
Conclusion
In conclusion, this compound is a promising research chemical that has gained popularity among the scientific community for its potential use in pain management and addiction treatment. Its high affinity for the mu-opioid receptor and lower risk of abuse and dependence make it a safer alternative to other opioids. However, further research is needed to determine its safety and efficacy in humans and to develop new derivatives with improved properties.
合成法
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide can be synthesized by reacting 2-bromobenzyl chloride with N-ethyl-N-(2-hydroxyethyl)amine in the presence of sodium carbonate. The resulting intermediate is then reacted with N-isopropylacetyl chloride to form this compound. The purity of this compound can be increased by recrystallization from methanol.
科学的研究の応用
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide has been studied for its potential use in pain management and addiction treatment. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been shown to have a lower risk of abuse and dependence compared to other opioids, making it a promising candidate for addiction treatment.
特性
IUPAC Name |
2-[(2-bromophenyl)methyl-ethylamino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-4-17(10-14(18)16-11(2)3)9-12-7-5-6-8-13(12)15/h5-8,11H,4,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVCAUKMCZJMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1Br)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)

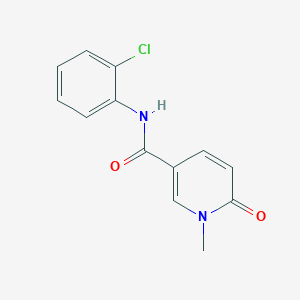
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)
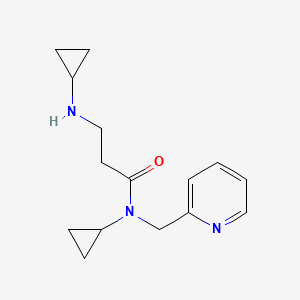
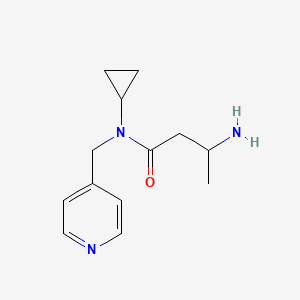
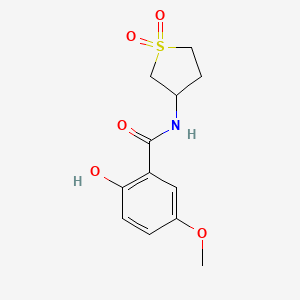

![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)
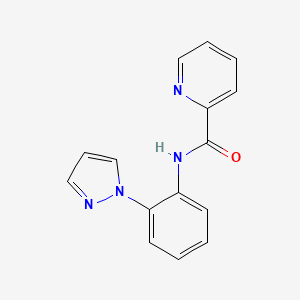

![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
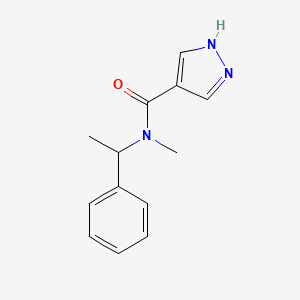
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)